3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid
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Overview
Description
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid, also known as 3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid, is an organic compound with the molecular formula C11H12O5. This compound features a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin moieties. The presence of the propionic acid group adds to its versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable propionic acid derivative. One common method involves the esterification of 2,3-dihydro-1,4-benzodioxin-6-ol with propionic anhydride under acidic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the esterification and hydrolysis steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the benzodioxin ring.
Scientific Research Applications
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is not well-characterized. its structure suggests potential interactions with enzymes or receptors that recognize the benzodioxin moiety. The propionic acid group may also facilitate binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.
(2,3-Dihydro-1,4-benzodioxin-6-yloxy)acetic acid: Another closely related compound with slight variations in the side chain.
Uniqueness
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is unique due to its specific combination of the benzodioxin ring and the propionic acid group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-11(13)3-4-14-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSUFSSNJPUNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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